5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that contains a thiadiazole ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group onto the thiadiazole ring. One common method is the reaction of thiadiazole derivatives with difluoromethylating agents under specific conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often involve the use of catalysts such as copper or nickel complexes to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are typically derived from commercially available precursors, and the final product is obtained through a series of reactions including hydrolysis and precipitation .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include difluoromethylated derivatives, sulfoxides, sulfones, and various substituted thiadiazole compounds .
Scientific Research Applications
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Medicine: It is being investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties due to the presence of the difluoromethyl group.
Industry: The compound is used in the development of agrochemicals, such as fungicides and herbicides, and in materials science for the creation of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles such as:
- 5-(Trifluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid
- 5-(Difluoromethyl)-1,2,3-oxadiazole-4-carboxylic acid
- 5-(Difluoromethyl)-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-(Difluoromethyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to the presence of both the difluoromethyl group and the thiadiazole ring, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the thiadiazole ring provides a versatile scaffold for further functionalization .
Properties
CAS No. |
2613384-31-7 |
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Molecular Formula |
C4H2F2N2O2S |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
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